molecular formula C13H24O3 B8016903 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- CAS No. 63187-41-7

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-

Cat. No.: B8016903
CAS No.: 63187-41-7
M. Wt: 228.33 g/mol
InChI Key: GECFTYLLVUKXOY-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro linkage between two oxygen atoms and a central carbon atom. The presence of a methyl group and an isopropyl group further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable diol with a ketone under acidic conditions to form the spiroacetal structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism by which 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with a variety of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.

    1,3-Dioxane derivatives: These compounds share the dioxane ring but differ in the spiro linkage and substituents.

    1,3-Dithiane derivatives: These compounds have sulfur atoms in place of oxygen, resulting in different chemical behavior

Uniqueness

1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is unique due to its specific spiro linkage and the presence of both a methyl and an isopropyl group.

Properties

IUPAC Name

8-methyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undecan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-7-11(14)8-16-13/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECFTYLLVUKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1)OCC(CO2)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886881
Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67785-70-0, 63187-41-7
Record name 10-Methyl-7-(1-methylethyl)-1,5-dioxaspiro[5.5]undecan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67785-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dioxaspiro(5.5)undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067785700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthone 1,3-glyceryl ketal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
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Reactant of Route 6
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-

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